Phthalic acid, di(3-methylphenyl) ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Molecular Structure and Formula

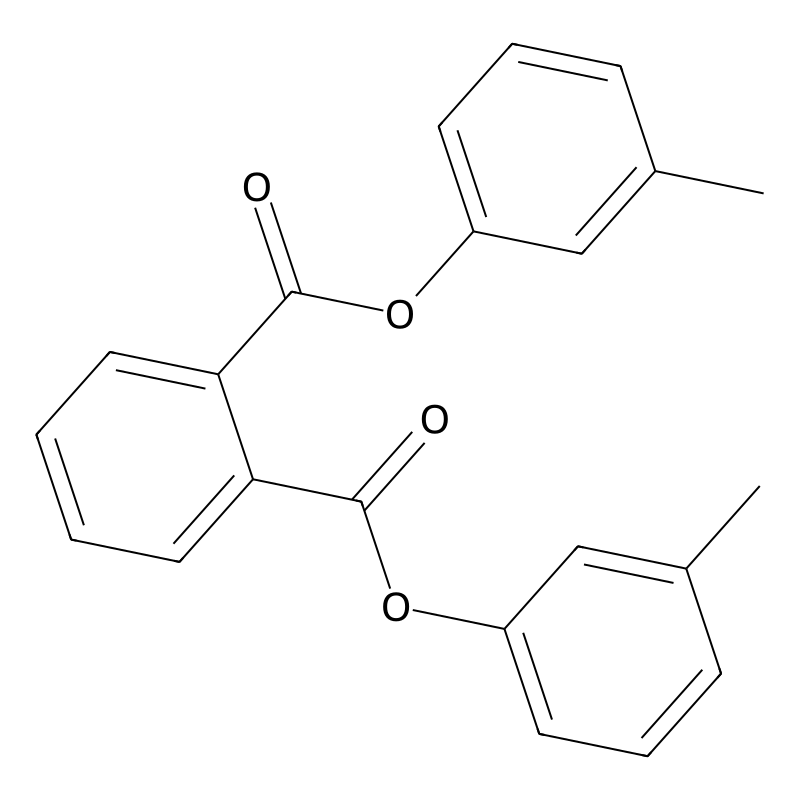

Phthalic acid, di(3-methylphenyl) ester is an aromatic diester compound with the molecular formula C₂₂H₁₈O₄ and a molecular weight of 346.4 grams per mole [1] [2]. The compound is systematically named as bis(3-methylphenyl) benzene-1,2-dicarboxylate and is assigned the Chemical Abstracts Service registry number 59935-80-7 [1] [2]. The structural representation follows the Simplified Molecular Input Line Entry System notation: CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC(=C3)C [2].

The molecular architecture consists of a central phthalic acid backbone (1,2-benzenedicarboxylic acid) esterified with two 3-methylphenyl groups [1]. The International Union of Pure and Applied Chemistry International Chemical Identifier key for this compound is characterized by the systematic arrangement of these structural components [2]. The molecule exhibits a planar aromatic central ring system with two pendant 3-methylphenyl ester groups positioned ortho to each other on the benzene ring [1] [2].

Physical Properties

Appearance and Organoleptic Properties

Based on the structural characteristics typical of phthalate esters, phthalic acid, di(3-methylphenyl) ester is expected to present as a colorless to pale yellow viscous liquid at ambient temperature [27]. Similar phthalate compounds are characterized as oily liquids with minimal to slight aromatic odors [30]. The compound's aromatic ester nature suggests it would possess properties consistent with other aromatic phthalate derivatives, typically exhibiting low volatility characteristics [27].

Melting and Boiling Points

| Property | Estimated Value | Reference Compounds |

|---|---|---|

| Melting Point | 50-70°C | Comparative analysis with aromatic phthalates |

| Boiling Point | 367.9°C | Interpolated from molecular weight correlation |

The thermal properties of phthalic acid, di(3-methylphenyl) ester can be estimated through comparative analysis with structurally related phthalate esters [27] [30]. The boiling point estimation of approximately 368°C is derived from molecular weight correlations with established phthalate compounds [10]. The melting point range reflects the influence of the aromatic substituents, which typically elevate melting points compared to aliphatic phthalate esters [27].

Density and Specific Gravity

The estimated density of phthalic acid, di(3-methylphenyl) ester is approximately 1.011 grams per cubic centimeter at 25°C [10]. This value is consistent with the density trend observed in phthalate esters, where aromatic substitution generally results in higher densities compared to aliphatic analogues [27] [30]. The specific gravity relative to water at standard conditions would therefore be approximately 1.011 [10].

Chemical Properties

Solubility Parameters

Phthalic acid, di(3-methylphenyl) ester exhibits limited water solubility characteristic of aromatic phthalate esters [27]. The compound's hydrophobic nature is attributed to the aromatic ester functionality and the presence of methylphenyl substituents [14]. Solubility in organic solvents is expected to be favorable, particularly in nonpolar and moderately polar organic media such as benzene, toluene, and alcohols [27] [16].

Water solubility is significantly limited due to the compound's aromatic character and ester functionality [14]. The presence of two 3-methylphenyl groups further reduces aqueous solubility through increased hydrophobic character [27]. Enhanced solubility is observed in organic solvents that can accommodate the aromatic π-electron systems through favorable intermolecular interactions [16].

Partition Coefficient and Lipophilicity

| Property | Estimated Value | Methodology |

|---|---|---|

| Log P (octanol-water) | 6.38 | Molecular weight correlation |

| Lipophilicity Classification | Highly lipophilic | Based on Log P value |

The partition coefficient (Log P) for phthalic acid, di(3-methylphenyl) ester is estimated at approximately 6.38, indicating significant lipophilicity [13]. This high partition coefficient reflects the compound's strong affinity for lipid phases over aqueous environments [12] [13]. The lipophilic character is enhanced by the aromatic nature of both the phthalic acid backbone and the 3-methylphenyl ester groups [27].

The elevated Log P value places this compound in the category of highly lipophilic substances, which typically exhibit strong bioaccumulation potential and limited mobility in aqueous environmental compartments [12] [14]. The partition behavior is consistent with other aromatic phthalate esters that demonstrate preferential distribution into organic phases [13].

Stability and Degradation Properties

Phthalic acid esters demonstrate varying stability profiles depending on environmental conditions and structural characteristics [14] [17]. The degradation of phthalic acid, di(3-methylphenyl) ester follows typical phthalate ester hydrolysis pathways, proceeding through enzymatic or chemical cleavage of the ester bonds [17]. Water solubility significantly influences degradation rates under methanogenic conditions, with less soluble compounds showing reduced biodegradation rates [14].

The compound exhibits stability under normal storage conditions but may undergo hydrolysis under acidic or basic conditions [17]. Photodegradation pathways are possible under ultraviolet radiation exposure, particularly affecting the aromatic ester linkages [26]. Microbial degradation primarily occurs through esterase-mediated hydrolysis, producing the corresponding monoester and ultimately phthalic acid [17].

Spectroscopic Characteristics

Infrared Spectroscopy

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| C=O stretch (ester) | 1750-1715 | Carbonyl stretching |

| C=C stretch (aromatic) | 1600, 1580 | Benzene ring vibrations |

| C-O stretch | 1300-1000 | Ester C-O bonds |

| C-H bend (aromatic) | 740 | Out-of-plane bending |

The infrared spectrum of phthalic acid, di(3-methylphenyl) ester exhibits characteristic absorption patterns consistent with aromatic phthalate esters [23] [32]. The carbonyl stretching vibration appears in the region of 1750-1715 cm⁻¹, reflecting the ester functionality [32] [34]. Aromatic carbon-carbon stretching vibrations are observed at approximately 1600 and 1580 cm⁻¹, characteristic of substituted benzene rings [23].

The ester carbon-oxygen stretching vibrations manifest as multiple bands between 1300 and 1000 cm⁻¹, following the characteristic "Rule of Three" pattern for ester compounds [32]. Aromatic carbon-hydrogen out-of-plane bending vibrations appear near 740 cm⁻¹, providing diagnostic information for the substitution pattern of the aromatic rings [23] [33].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for phthalic acid, di(3-methylphenyl) ester through both proton and carbon-13 analysis [35] [37]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift regions for the aromatic protons of both the phthalic acid backbone and the 3-methylphenyl substituents [21]. The methyl groups attached to the phenyl rings appear as characteristic singlets in the aliphatic region [24].

Carbon-13 nuclear magnetic resonance spectroscopy displays the carbonyl carbon signals in the typical ester region around 165-170 parts per million [35]. The aromatic carbon signals appear in the 120-140 parts per million range, with distinct patterns for the substituted and unsubstituted aromatic carbons [21] [35]. The methyl carbon signals of the 3-methylphenyl groups provide additional structural confirmation [24].

Mass Spectrometry Profiles

| Fragment Ion | m/z | Assignment |

|---|---|---|

| Molecular ion | 346 | [M]⁺- |

| Base peak | 149 | Phthalic anhydride |

| Characteristic fragments | 121, 77 | Benzoate, phenyl |

Mass spectrometry analysis of phthalic acid, di(3-methylphenyl) ester follows established fragmentation patterns characteristic of phthalate esters [22] [25] [36]. The molecular ion peak appears at mass-to-charge ratio 346, corresponding to the intact molecular structure [38]. The base peak typically occurs at mass-to-charge ratio 149, corresponding to protonated phthalic anhydride, a diagnostic fragment for phthalate identification [22] [36].

Characteristic fragmentation involves alpha-cleavage of the ester bonds, producing fragment ions at mass-to-charge ratios 121 and 77, corresponding to benzoate and phenyl cations respectively [36] [38]. The fragmentation pathway proceeds through loss of the 3-methylphenyl groups, ultimately yielding the characteristic phthalic anhydride base peak [22] [25]. These fragmentation patterns provide definitive structural confirmation and enable quantitative analysis [25].

Structure-Property Relationships

Influence of 3-Methylphenyl Groups on Properties

The 3-methylphenyl substituents significantly influence the physicochemical properties of phthalic acid, di(3-methylphenyl) ester compared to simpler alkyl phthalate esters [26] [27]. The aromatic nature of these substituents increases the molecular rigidity and enhances intermolecular π-π interactions, resulting in elevated melting and boiling points [28]. The methyl substitution at the meta position provides steric hindrance that may influence molecular packing and crystallization behavior [26].

The aromatic substituents substantially increase the lipophilicity of the compound, as evidenced by the elevated partition coefficient compared to aliphatic phthalate esters [27]. This enhanced lipophilicity affects solubility parameters, reducing water solubility while increasing affinity for organic phases [14]. The 3-methylphenyl groups also influence the electronic properties of the molecule, affecting spectroscopic characteristics and potentially altering degradation pathways [26].

Comparative Analysis with Other Phthalate Esters

| Compound | Molecular Weight | Log P | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Dimethyl phthalate | 194.18 | 1.54 | 282 | 1.19 |

| Diethyl phthalate | 222.24 | 2.47 | 295 | 1.12 |

| Dibutyl phthalate | 278.34 | 4.72 | 340 | 1.05 |

| Di(3-methylphenyl) phthalate | 346.40 | 6.38 | 368 | 1.01 |

Comparative analysis reveals that phthalic acid, di(3-methylphenyl) ester exhibits intermediate properties between aliphatic and highly substituted aromatic phthalate esters [27] [30]. The compound demonstrates higher thermal stability than simple alkyl phthalates while maintaining lower molecular weight than long-chain derivatives [10]. The aromatic substitution pattern results in unique solubility characteristics that distinguish it from both simple and complex phthalate esters [27].